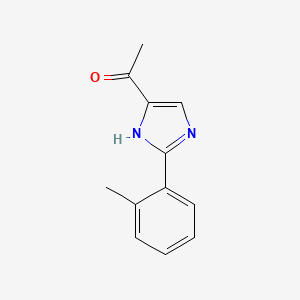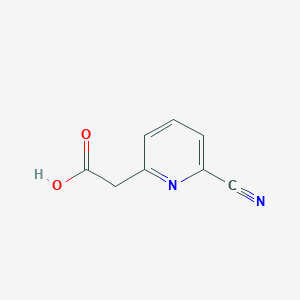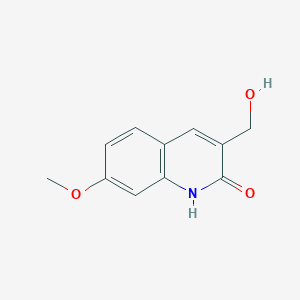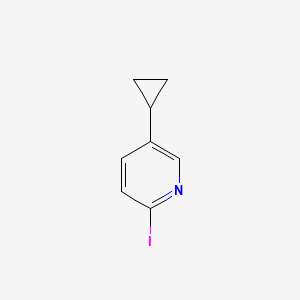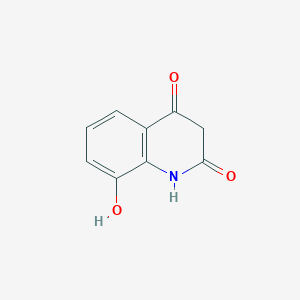
8-Hydroxyquinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxyquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl and dione functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with suitable oxidizing agents. For instance, quinoline N-oxides can be used as starting materials, which undergo cyclization under visible light-mediated conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of α,β-unsaturated aldehydes as building blocks in the presence of catalysts has been explored to achieve high yields .
化学反应分析
Types of Reactions: 8-Hydroxyquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: The hydroxyl and dione groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Quinoline N-oxides are commonly used as starting materials for oxidation reactions.
Catalysts: Catalytic systems, such as those involving visible light, are employed to facilitate reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
8-Hydroxyquinoline-2,4(1H,3H)-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Hydroxyquinoline-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways. The hydroxyl and dione groups play a crucial role in its reactivity, allowing it to interact with enzymes and other biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
相似化合物的比较
属性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
8-hydroxy-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-3,11H,4H2,(H,10,13) |
InChI 键 |
VREJQFFLGXZRTC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(C(=CC=C2)O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


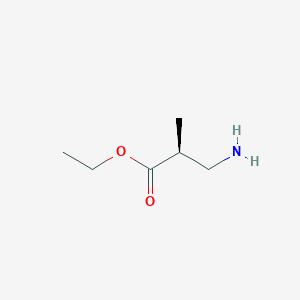
![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
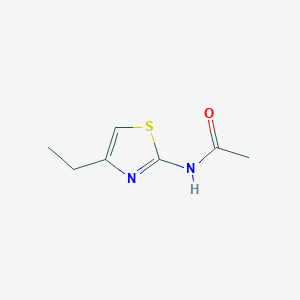
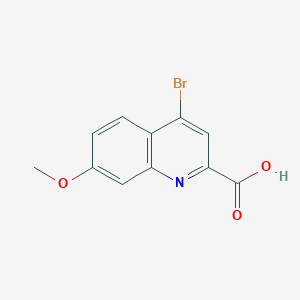
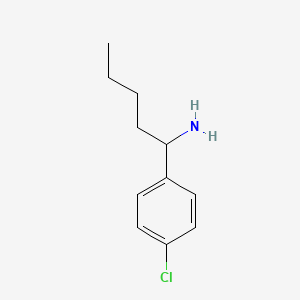
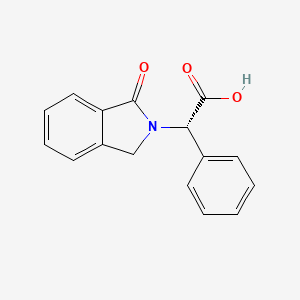
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
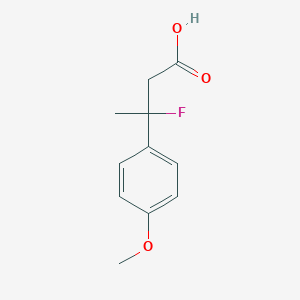
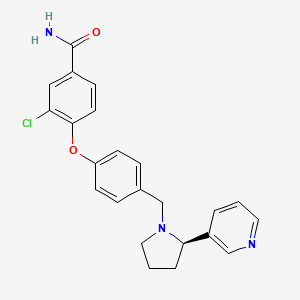
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
